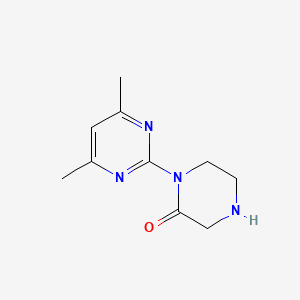![molecular formula C7H5Cl2N3 B14848563 6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848563.png)
6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring. The presence of chlorine atoms at the 6 and 2 positions of the molecule adds to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The chlorination at the 6 position can be achieved using thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
化学反応の分析
Types of Reactions
6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6 and 2 positions can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form the corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-A]pyrimidines can be formed.
Oxidation Products: N-oxides of the imidazo[1,2-A]pyrimidine ring.
Reduction Products: Amino derivatives of the imidazo[1,2-A]pyrimidine.
科学的研究の応用
6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms in the molecule enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
類似化合物との比較
6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine can be compared with other similar compounds, such as:
6-Chloro-2-chloromethyl-imidazo[1,2-a]pyridine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring. It exhibits different chemical reactivity and biological activity.
2-(Chloromethyl)imidazo[1,2-a]pyrimidine:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Contains a trifluoromethyl group, which significantly alters its chemical properties and biological activity.
特性
分子式 |
C7H5Cl2N3 |
|---|---|
分子量 |
202.04 g/mol |
IUPAC名 |
6-chloro-2-(chloromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3/c8-1-6-4-12-3-5(9)2-10-7(12)11-6/h2-4H,1H2 |
InChIキー |
FPGCGUGOMHWVQB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=NC(=CN21)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14848495.png)

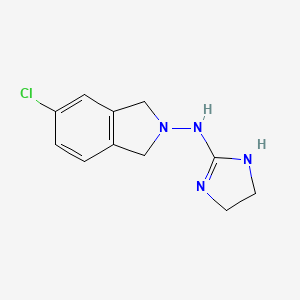
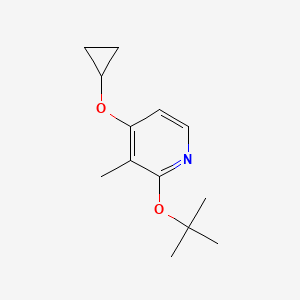
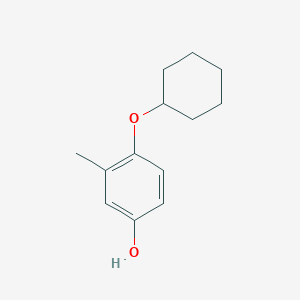
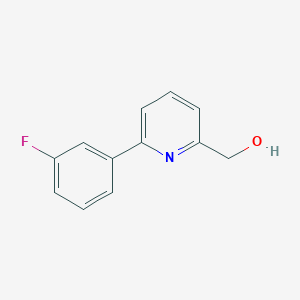
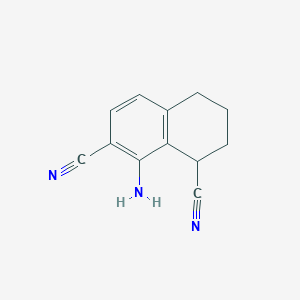

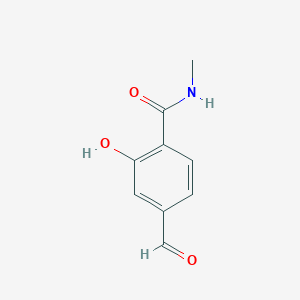
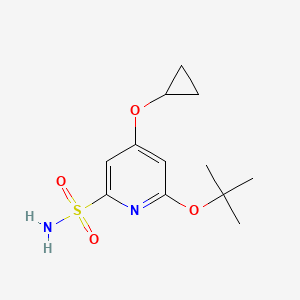
![Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14848551.png)
